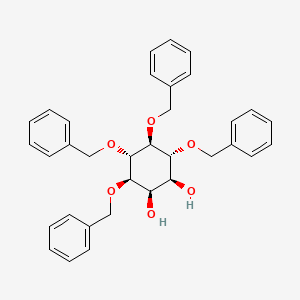
(1R,2S,3R,4S,5S,6R)-3,4,5,6-Tetrakis(benzyloxy)cyclohexane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S,3R,4S,5S,6R)-3,4,5,6-Tetrakis(benzyloxy)cyclohexane-1,2-diol is a derivative of myo-inositol, a carbohydrate that plays a crucial role in various biological processes. This compound is characterized by the substitution of four hydroxyl groups on the inositol ring with benzyl groups, enhancing its stability and making it a valuable intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,3R,4S,5S,6R)-3,4,5,6-Tetrakis(benzyloxy)cyclohexane-1,2-diol typically involves the protection of the hydroxyl groups on the inositol ring. One common method is the benzylation of myo-inositol using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: (1R,2S,3R,4S,5S,6R)-3,4,5,6-Tetrakis(benzyloxy)cyclohexane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to remove the benzyl groups, regenerating the hydroxyl groups on the inositol ring.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Myo-inositol.
Substitution: Various substituted inositol derivatives.
Aplicaciones Científicas De Investigación
(1R,2S,3R,4S,5S,6R)-3,4,5,6-Tetrakis(benzyloxy)cyclohexane-1,2-diol has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of inositol phosphates, which are important signaling molecules.
Medicine: Investigated for its potential role in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1R,2S,3R,4S,5S,6R)-3,4,5,6-Tetrakis(benzyloxy)cyclohexane-1,2-diol involves its ability to act as a protected form of myo-inositol. The benzyl groups protect the hydroxyl groups from unwanted reactions, allowing selective functionalization at specific positions on the inositol ring. This selective protection is crucial for the synthesis of inositol derivatives with specific biological activities .
Comparación Con Compuestos Similares
- 1-O,3-O,5-O,6-O-Tetrabenzyl-D-myo-inositol
- 1-O,2-O,4-O,6-O-Tetrabenzyl-D-myo-inositol
- 1-O,4-O,5-O,6-O-Tetrabenzyl-D-chiro-inositol
Comparison: (1R,2S,3R,4S,5S,6R)-3,4,5,6-Tetrakis(benzyloxy)cyclohexane-1,2-diol is unique due to its specific substitution pattern, which provides distinct reactivity and stability compared to other tetrabenzylated inositol derivatives. This uniqueness makes it particularly valuable in synthetic chemistry and biological research .
Propiedades
Fórmula molecular |
C34H36O6 |
|---|---|
Peso molecular |
540.6 g/mol |
Nombre IUPAC |
(1S,2R,3R,4S,5S,6R)-3,4,5,6-tetrakis(phenylmethoxy)cyclohexane-1,2-diol |
InChI |
InChI=1S/C34H36O6/c35-29-30(36)32(38-22-26-15-7-2-8-16-26)34(40-24-28-19-11-4-12-20-28)33(39-23-27-17-9-3-10-18-27)31(29)37-21-25-13-5-1-6-14-25/h1-20,29-36H,21-24H2/t29-,30+,31-,32-,33+,34+/m1/s1 |
Clave InChI |
VQNWAWRYJQHLAV-VREUDQTFSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CO[C@@H]2[C@@H]([C@@H]([C@H]([C@@H]([C@H]2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O)O |
SMILES canónico |
C1=CC=C(C=C1)COC2C(C(C(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


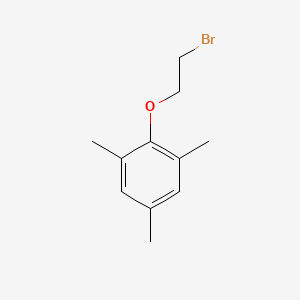
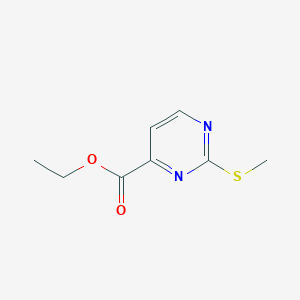
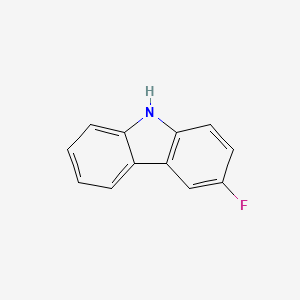

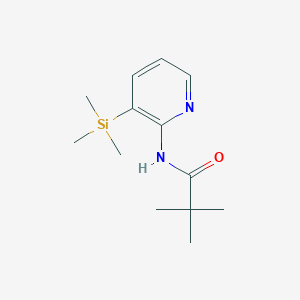

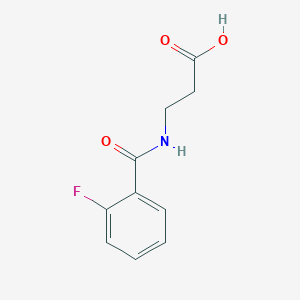
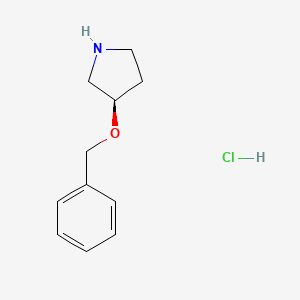
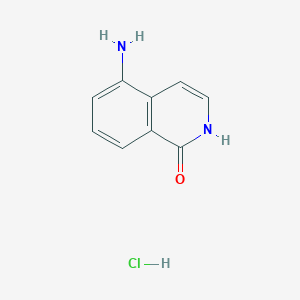
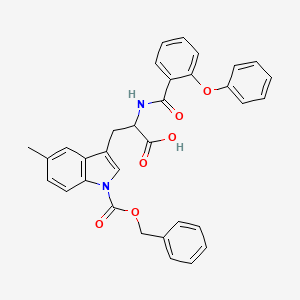
![[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 1H-pyrrole-2-carboxylate](/img/structure/B1339525.png)
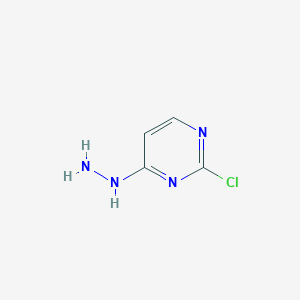
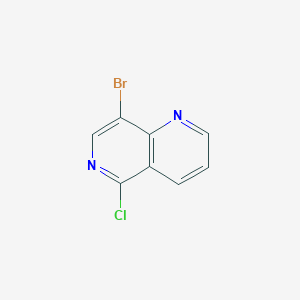
![methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1339533.png)
